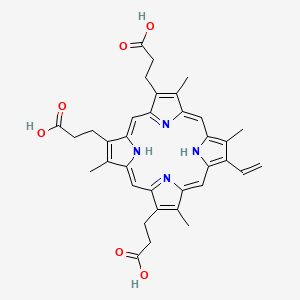
Harderoporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harderoporphyrin is a member of porphyrins.
Wissenschaftliche Forschungsanwendungen
Introduction to Harderoporphyrin
This compound is a tetrapyrrole compound that has garnered interest for its diverse applications in various scientific fields, particularly in biomedicine and materials science. This article provides a comprehensive overview of the applications of this compound, supported by case studies and data tables that illustrate its potential in therapeutic and diagnostic contexts.
Photodynamic Therapy
Photodynamic therapy (PDT) utilizes light-activated compounds to induce cytotoxic effects on targeted cells, particularly cancer cells. This compound has been identified as a promising photosensitizer due to its ability to generate reactive oxygen species upon light activation.
- Mechanism : When exposed to specific wavelengths of light, this compound produces singlet oxygen, which is cytotoxic to malignant cells.
- Case Study : In studies involving mouse models with subcutaneous tumors, this compound-loaded nanoparticles demonstrated significant tumor reduction when activated by infrared light, highlighting its efficacy in localized cancer treatment .
Bioimaging and Diagnostic Applications
This compound's unique optical properties make it suitable for bioimaging applications, including magnetic resonance imaging (MRI) and fluorescence imaging.
- Contrast Agent : Its ability to bind metal ions allows it to function as a contrast agent in MRI. The structural modifications of this compound can enhance its imaging capabilities by improving signal intensity and specificity .
- Research Findings : Recent advancements have shown that metalloporphyrins derived from this compound can be used effectively in bioimaging, providing detailed insights into cellular processes and tumor microenvironments .
Drug Delivery Systems
This compound can be incorporated into drug delivery systems due to its favorable biocompatibility and ability to encapsulate therapeutic agents.
- Nanoparticle Encapsulation : Research has demonstrated that nanoparticles loaded with this compound can selectively accumulate in tumor tissues, enhancing the delivery of chemotherapeutic agents while minimizing systemic toxicity .
- Theranostic Applications : The combination of therapeutic and diagnostic functions in one agent (theranostics) is a significant advantage of using this compound in clinical settings. This dual functionality allows for real-time monitoring of treatment efficacy .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound against various pathogens.
- Mechanism of Action : The photodynamic properties of this compound can also be employed against bacteria and fungi, where light activation leads to microbial cell death through oxidative stress mechanisms.
- Case Study : Laboratory tests have shown that this compound effectively reduces bacterial load in infected tissues when used in conjunction with light exposure, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Applications of this compound
Table 2: Comparative Efficacy of this compound vs. Other Photosensitizers
| Photosensitizer | Efficacy in PDT | Toxicity Profile | Targeted Delivery Capability |
|---|---|---|---|
| This compound | High | Low | Excellent |
| Other Porphyrins | Moderate | Moderate | Variable |
Eigenschaften
CAS-Nummer |
30783-27-8 |
|---|---|
Molekularformel |
C35H36N4O6 |
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
3-[7,18-bis(2-carboxyethyl)-12-ethenyl-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H36N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,13-16,36,39H,1,7-12H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |
InChI-Schlüssel |
KECOXFKVIHSIBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O |
Synonyme |
harderoporphyrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















